molecular formula C9H12N2O3S B1409480 4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-41-6

4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No. B1409480
M. Wt: 228.27 g/mol
InChI Key: LPDWWKROALOPNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[2,3-b][1,4,5]oxathiazepine ring system, which is a bicyclic structure containing a pyridine ring fused with an oxathiazepine ring . The compound also contains an ethyl group attached to the 4-position of the pyridine ring .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.279±0.06 g/cm3 and a predicted boiling point of 396.0±52.0 °C . Other physical and chemical properties, such as melting point and flash point, are not available .

Scientific Research Applications

Synthesis and Structural Studies

  • Research has demonstrated methods for synthesizing derivatives of pyrido and diazepine, exploring their structural characteristics and potential as intermediates for further chemical reactions. Studies such as the regiospecific synthesis of dihydro-4H-pyrido derivatives highlight the structural intricacies and potential utility of these compounds in developing new chemical entities (Núñez Alonso et al., 2020).

Multicomponent Reactions and Functionalization

  • The compound and its related structures have been utilized in multicomponent reactions, offering pathways to create novel derivatives with potential biological activities. For instance, the study on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide showcases its role as a nucleophile in constructing condensed pyran derivatives, underscoring the versatility of pyrido derivatives in organic synthesis (Grygoriv et al., 2018).

Degradation and Stability Analysis

  • Investigations into the stability and degradation of benzopyridooxathiazepine derivatives under various conditions provide insights into their chemical properties and the influence of environmental factors on their integrity. This research is crucial for understanding the long-term stability of these compounds for potential applications in pharmaceuticals and materials science (Lecoeur et al., 2012).

properties

IUPAC Name

4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-7-6-11-15(12,13)8-4-3-5-10-9(8)14-7/h3-5,7,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDWWKROALOPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNS(=O)(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 3
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 4
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 5
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 6
4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

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